
Tannagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tannagine is an organic compound with the chemical formula C21H27NO5. It is a pale yellow crystalline solid with a peculiar odor. This compound is primarily used as an oxidant in organic synthesis, particularly for the selective oxidation of alkyl phenols and alkyl alcohols .
Vorbereitungsmethoden
Tannagine can be synthesized through the oxidation of a ketoamine compound, such as 2-aminophenyl ketone. Common oxidizing agents used in this process include hydrogen peroxide and benzoyl peroxide . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
Tannagine undergoes various types of chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions due to its functional groups.
Reduction: Although less common, this compound can be reduced under specific conditions.
Common reagents used in these reactions include hydrogen peroxide, benzoyl peroxide, and other oxidizing agents. The major products formed from these reactions depend on the specific substrates and conditions used.
Wissenschaftliche Forschungsanwendungen
Tannagine has a wide range of applications in scientific research, including:
Chemistry: Used as an oxidant in organic synthesis for the selective oxidation of various compounds.
Biology: Investigated for its potential use in biological systems due to its oxidizing properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs that require selective oxidation.
Wirkmechanismus
The mechanism by which Tannagine exerts its effects involves its strong oxidizing properties. It can oxidize various substrates by transferring oxygen atoms, leading to the formation of oxidized products. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.
Vergleich Mit ähnlichen Verbindungen
Tannagine can be compared with other oxidizing agents such as:
Hydrogen Peroxide: A common oxidizing agent used in various chemical reactions.
Benzoyl Peroxide: Another oxidizing agent used in organic synthesis.
Potassium Permanganate: A strong oxidizing agent used in both laboratory and industrial applications.
This compound is unique in its selective oxidation capabilities, particularly for alkyl phenols and alkyl alcohols, making it a valuable compound in organic synthesis .
Eigenschaften
Molekularformel |
C21H27NO5 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
(1R,9S,10R)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one |
InChI |
InChI=1S/C21H27NO5/c1-22-7-6-21-11-15(23)19(26-4)20(27-5)18(21)14(22)8-12-9-16(24-2)17(25-3)10-13(12)21/h9-10,14,18H,6-8,11H2,1-5H3/t14-,18+,21-/m0/s1 |
InChI-Schlüssel |
YRYHFXJRUQQCBR-HLLQZAQXSA-N |
Isomerische SMILES |
CN1CC[C@@]23CC(=O)C(=C([C@H]2[C@@H]1CC4=CC(=C(C=C34)OC)OC)OC)OC |
Kanonische SMILES |
CN1CCC23CC(=O)C(=C(C2C1CC4=CC(=C(C=C34)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




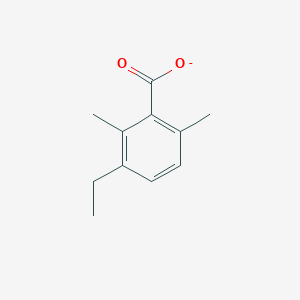
![14H-Dibenzo[a,j]xanthene](/img/structure/B14759983.png)
![trisodium;(2R)-2-[[(3R)-3-decanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decanoyloxytetradecanoyl]amino]-4-[(3R)-3-decanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonatooxyoxan-2-yl]oxypropanoate](/img/structure/B14759995.png)
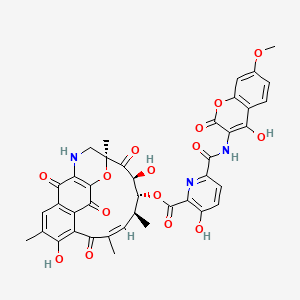
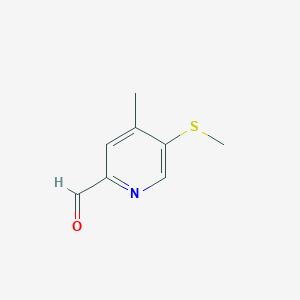
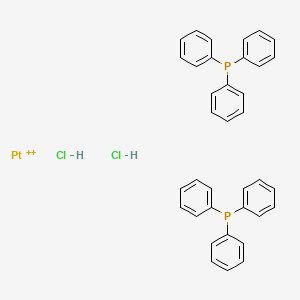
![[D-Trp7,9,10]-Substance P acetate](/img/structure/B14760014.png)

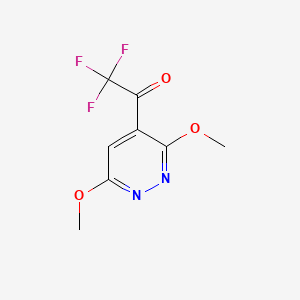
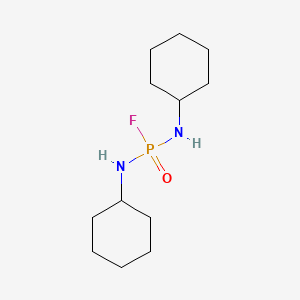
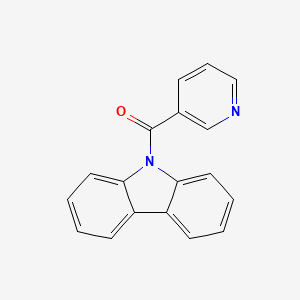
![(2-{[(3r,5r,6s)-1-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(4-Chloro-3-Fluorophenyl)-5-(3-Chlorophenyl)-3-Methyl-2-Oxopiperidin-3-Yl]methyl}-1,3-Thiazol-5-Yl)acetic Acid](/img/structure/B14760027.png)
